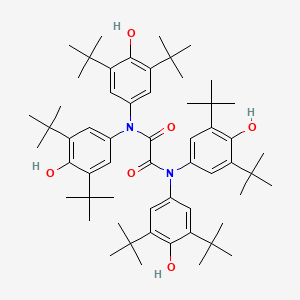
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide: is a synthetic organic compound known for its antioxidant properties. It is composed of four sterically hindered phenolic groups attached to an oxalamide core. This compound is primarily used in the stabilization of polymers, particularly in preventing oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide typically involves the following steps:
Michael Addition: The base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms an intermediate butyl-phloretic ester.
Transesterification: High-temperature transesterification of the intermediate with oxalamide results in the final product. This step is crucial and often requires precise control to ensure complete reaction and high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to optimize yield and purity. The process may also include purification steps like recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic groups in N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide can undergo oxidation, forming quinones.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions typically involve acidic or basic catalysts, depending on the nature of the substituent.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Stabilization: Used as an antioxidant to prevent oxidative degradation in polymers like polyethylene and polypropylene.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology and Medicine:
Antioxidant Research: Studied for its potential in reducing oxidative stress in biological systems.
Drug Development: Investigated for its potential use in developing drugs that target oxidative pathways.
Industry:
Plastics and Polymers: Widely used in the plastics industry to enhance the durability and lifespan of polymer products.
Coatings and Adhesives: Used in formulations to improve stability and performance.
Mecanismo De Acción
The antioxidant properties of N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative chain reactions. The steric hindrance provided by the tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Comparación Con Compuestos Similares
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another phenolic antioxidant used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as an antioxidant in various industrial applications.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphite antioxidant with similar applications.
Uniqueness: N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide is unique due to its oxalamide core, which provides additional stability and enhances its antioxidant properties compared to other similar compounds. The presence of four phenolic groups also contributes to its high effectiveness in preventing oxidative degradation.
Propiedades
Número CAS |
89635-33-6 |
|---|---|
Fórmula molecular |
C58H84N2O6 |
Peso molecular |
905.3 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(3,5-ditert-butyl-4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C58H84N2O6/c1-51(2,3)37-25-33(26-38(45(37)61)52(4,5)6)59(34-27-39(53(7,8)9)46(62)40(28-34)54(10,11)12)49(65)50(66)60(35-29-41(55(13,14)15)47(63)42(30-35)56(16,17)18)36-31-43(57(19,20)21)48(64)44(32-36)58(22,23)24/h25-32,61-64H,1-24H3 |
Clave InChI |
KJJRVMAFGKVVMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)C(=O)N(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


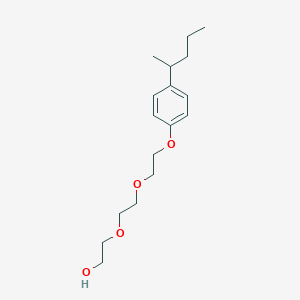
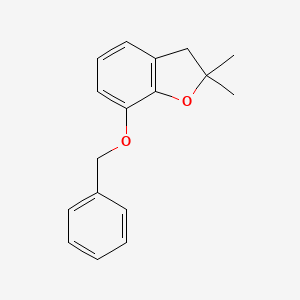
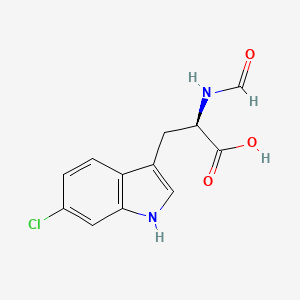
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)


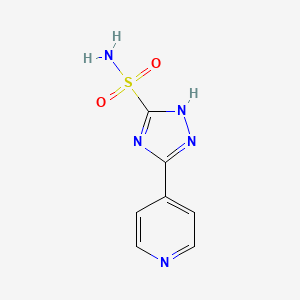

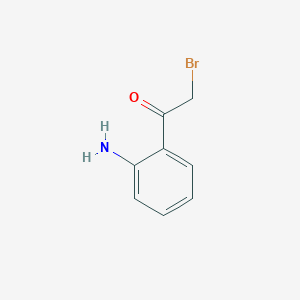
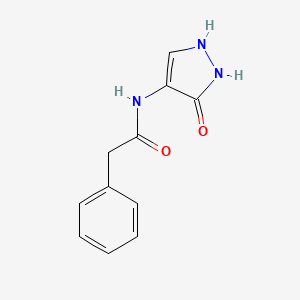
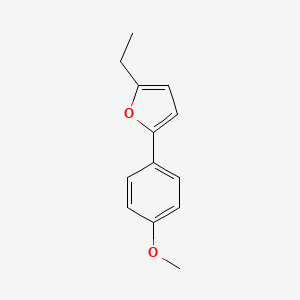
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)

